molecular formula C21H19BrN2O2 B1530987 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide CAS No. 1138443-38-5

4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide

Cat. No. B1530987
CAS RN: 1138443-38-5
M. Wt: 411.3 g/mol
InChI Key: LUHDXKAAKHLBCT-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide is a compound used for proteomics research . Its molecular formula is C21H19BrN2O2 and it has a molecular weight of 411.31 g/mol .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds structurally related to "4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide" often involves multicomponent reactions, phase-transfer catalysis, or direct functionalization techniques. These methods provide access to a broad range of derivatives with potential biological activities or unique physical properties. For example, the synthesis of benzo[f]chromene derivatives through three-component reactions demonstrates the versatility of these synthetic approaches in generating complex molecules efficiently (Ahagh et al., 2019).

Biological Activities

Derivatives of "4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide" have been studied for their anti-proliferative properties against various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, specific benzochromene derivatives have shown potent cytotoxic activity against HT-29 cells through the induction of cell cycle arrest and apoptosis, highlighting their value in colon cancer treatment (Ahagh et al., 2019). Similarly, the synthesis and anticancer evaluation of indan-based unusual alpha-amino acid derivatives under phase-transfer catalysis conditions contribute to the development of new anticancer compounds with novel mechanisms of action (Kotha & Brahmachary, 2000).

Material Science Applications

Compounds related to "4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide" also find applications in material science, particularly in the development of fluorescent sensors and imaging agents. For instance, fluorescent turn-on sensors based on hydrazide-naphthalic anhydride conjugates demonstrate selective detection capabilities, which can be applied in live cell imaging (Anand, Ashok Kumar, & Sahoo, 2018). These applications illustrate the compound's versatility beyond medicinal chemistry, extending into analytical and diagnostic methodologies.

properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-ethyl-N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-2-24(19-9-5-7-15-6-3-4-8-18(15)19)21(26)16-10-12-17(13-11-16)23-20(25)14-22/h3-13H,2,14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHDXKAAKHLBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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